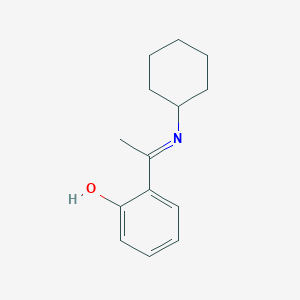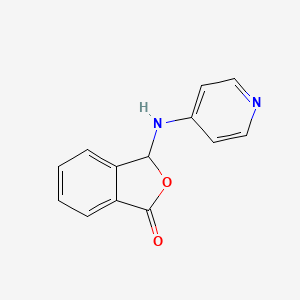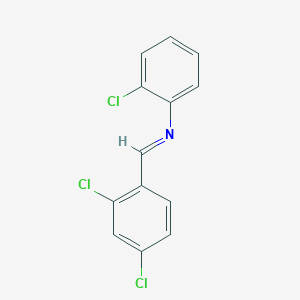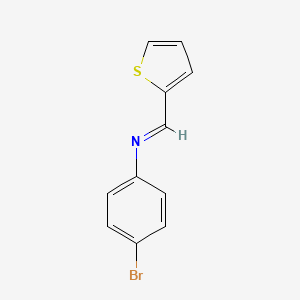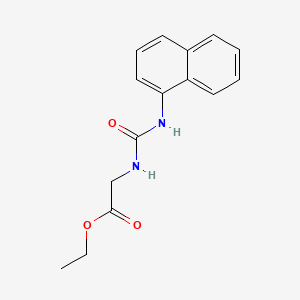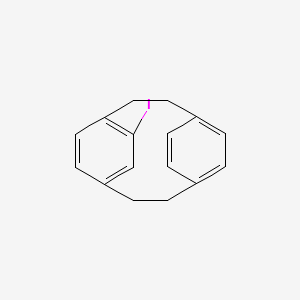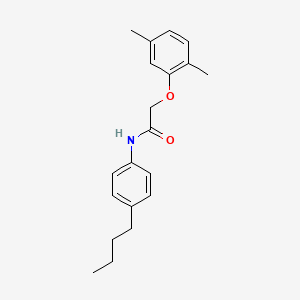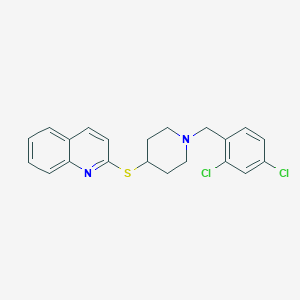
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzyl group, a piperidinyl ring, and a quinolinyl sulfide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide typically involves multiple steps, starting with the preparation of the dichlorobenzyl and quinolinyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the coupling of the dichlorobenzyl and quinolinyl intermediates through a sulfide linkage, which can be achieved using reagents like thionyl chloride (SOCl2) or sulfur dichloride (SCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced piperidinyl or quinolinyl derivatives.
Substitution: Substituted dichlorobenzyl derivatives.
科学的研究の応用
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
類似化合物との比較
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl ether
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl amine
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl ketone
Uniqueness
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide is unique due to its sulfide linkage, which imparts distinct chemical and biological properties compared to its ether, amine, and ketone analogs. The sulfide group can undergo specific chemical reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the ether or amine analogs. Additionally, the sulfide linkage may enhance the compound’s binding affinity to certain molecular targets, making it a valuable molecule for research and therapeutic applications.
特性
CAS番号 |
232618-17-6 |
|---|---|
分子式 |
C21H20Cl2N2S |
分子量 |
403.4 g/mol |
IUPAC名 |
2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]sulfanylquinoline |
InChI |
InChI=1S/C21H20Cl2N2S/c22-17-7-5-16(19(23)13-17)14-25-11-9-18(10-12-25)26-21-8-6-15-3-1-2-4-20(15)24-21/h1-8,13,18H,9-12,14H2 |
InChIキー |
VWNBOONFKJYZEB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CC4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


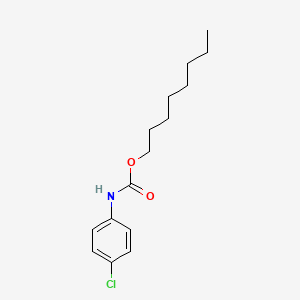
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)

